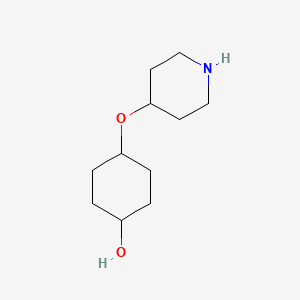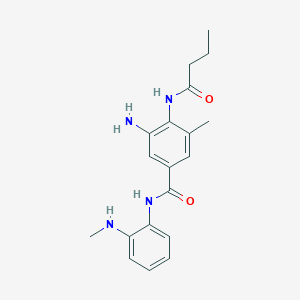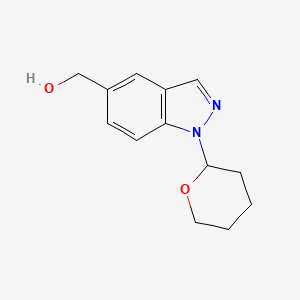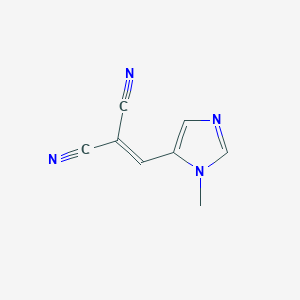![molecular formula C13H24N2O2 B12830832 tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)
tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity. It is a member of the carbamate family, which is derived from the reaction of an amine with a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate typically involves the protection of the amine group, followed by the formation of the bicyclic ring and subsequent deprotection of the amine group. The carbamate group is then introduced using tert-butyl chloroformate. The reaction conditions often involve the use of bases such as sodium hydride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl chloroformate for carbamate formation, sodium hydride for deprotonation, and dichloromethane as a solvent. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Aplicaciones Científicas De Investigación
tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as a reversible inhibitor, binding to the active site of an enzyme and preventing it from carrying out its normal function. This inhibition can lead to a decrease in enzyme activity and subsequent physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
- tert-Butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate
- tert-Butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
Uniqueness
tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the bicyclic structure. This uniqueness contributes to its distinct reactivity and stability, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-amino-2-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-9-6-4-8(5-7-9)10(11)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8?,9?,10-,11-/m0/s1 |
Clave InChI |
CAJBJWXCHNBSKG-TVUZUIDESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1[C@H](C2CCC1CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2CCC(C1N)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)

![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)




![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)

![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
